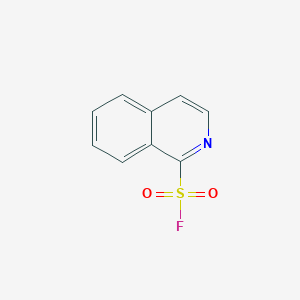

Isoquinoline-1-sulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Isoquinoline-1-sulfonyl fluoride is a type of fluorinated isoquinoline . Fluorinated isoquinolines have attracted widespread attention as important components of pharmaceuticals and materials, due to their unique characteristics such as biological activities and light-emitting properties .

Synthesis Analysis

The synthesis of fluorinated isoquinolines has been greatly developed during the last decade . The synthetic methodologies are presented according to the classification based on the standpoint of organic synthesis: (i) the direct introduction of fluorine (or CF3 group) onto the isoquinoline ring, (ii) the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and (iii) the simultaneous installation of an isoquinoline framework and a fluorine substituent . A Cu (I)-promoted exclusive synthesis of pyrrolo [2,1-a]isoquinoline derivatives involving (E)-2-methoxyethene-1-sulfonyl fluoride (MESF) and isoquinolinium N-ylides is described .

Chemical Reactions Analysis

Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This approach has been used in the synthesis of diverse functionalized sulfonyl fluorides .

Physical And Chemical Properties Analysis

Isoquinoline is a colorless liquid at room temperature, with a strong, somewhat unpleasant odor . In terms of its chemical characteristics, it is classified as a weak base . The base strength is comparable to that of pyridine and quinoline .

Aplicaciones Científicas De Investigación

Synthesis of Quinoline Silyloxymethylsulfones and Derivatives

The synthesis of quinoline silyloxymethylsulfones is important in medicinal chemistry, particularly for creating sulfonyl derivatives like isoquinoline-1-sulfonyl fluoride. Patel et al. (2022) discuss methods to produce six-membered heteroaromatic sulfonyl compounds, highlighting the scalability and broad applicability of these transformations in quinoline and isoquinoline functionality. This advancement is significant for the development of various medicinal compounds (Patel, Laha, & Moschitto, 2022).

Construction of Indolizine-based Heterocyclic Sulfonyl Fluorides

The creation of indolizine-based heterocyclic sulfonyl fluorides through [3+2] cycloaddition is another key application. Xiong et al. (2022) describe a method involving isoquinolinium salts and 1-bromoethene-1-sulfonyl fluoride, indicating its potential in the synthesis of complex organic compounds. This transformation shows the versatility of isoquinoline-1-sulfonyl fluoride in the construction of novel molecular structures (Xiong, Wu, & Qin, 2022).

Synthesis of Pyrazolo[5,1-a]isoquinolinyl Sulfonyl Fluorides

Wu and Qin (2023) discuss a [3 + 2] cycloaddition reaction of N-aminoisoquinolines with 1-bromoethene-1-sulfonyl fluoride to yield pyrazolo[5,1-a]isoquinolinyl sulfonyl fluorides. This process demonstrates a broad substrate specificity and operational simplicity, highlighting its applicability in medicinal chemistry (Wu & Qin, 2023).

Development of Indolizine-containing Alkyl Sulfonyl Fluorides

The creation of unique indolizine-containing alkyl sulfonyl fluorides through a three-component reaction involving quinolines and isoquinolines is explored by Chen et al. (2021). This method features a wide substrate scope and great functional group compatibility, which could be significant for various applications in organic synthesis and medicinal chemistry (Chen, Hu, Qin, & Tang, 2021).

Targeting Active-site Tyrosine Residues with Sulfonyl Fluoride Probes

Hett et al. (2015) demonstrate the use of sulfonyl fluoride probes, including isoquinoline derivatives, to target tyrosine residues in protein binding sites. This has applications in molecular pharmacology and target validation, illustrating the significance of isoquinoline-1-sulfonyl fluoride in biochemical research (Hett et al., 2015).

Direcciones Futuras

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This approach has been used in the synthesis of diverse functionalized sulfonyl fluorides , indicating potential future directions in this field.

Propiedades

IUPAC Name |

isoquinoline-1-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2S/c10-14(12,13)9-8-4-2-1-3-7(8)5-6-11-9/h1-6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AADRHRUHRRSHIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(methanesulfonamidomethyl)cyclopentyl]prop-2-enamide](/img/structure/B2596381.png)

![5-Fluoro-6-methyl-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B2596385.png)

![N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]propan-2-amine](/img/structure/B2596388.png)

![6-bromo-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2596391.png)

![6-Bromo-3-[(2-chlorophenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2596393.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide hydrochloride](/img/structure/B2596398.png)

![N-[1-(Thiophen-2-ylmethyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2596402.png)